2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one
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Overview
Description
2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one is a complex organic compound belonging to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one typically involves the radical C-carbonylation of methylcyclohexylamines. This process includes the δ-C-carbonylation of tertiary alkylamines and the synthesis of lactams. The reaction conditions often require the use of oxidants such as Pb(OAc)4 in the presence of K2CO3 . The reaction mixture is subjected to high pressure of carbon monoxide to ensure cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These compounds have similar bicyclic structures and exhibit antifungal properties.
2r,4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones: These compounds also share a similar core structure and have been studied for their antibacterial and antifungal activities.
Uniqueness
What sets 2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzoyl and bromo groups enhances its reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
88152-58-3 |
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Molecular Formula |
C15H16BrNO2 |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
2-benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one |
InChI |
InChI=1S/C15H16BrNO2/c16-12-8-10-6-7-17(13(9-10)14(12)18)15(19)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |
InChI Key |
STGHTIPGZMFVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2CC1CC(C2=O)Br)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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